![molecular formula C20H17Cl2N3O B2525170 N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide CAS No. 2320670-59-3](/img/structure/B2525170.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various propanamide derivatives with different substituents and their synthesis, characterization, and applications. These compounds are generally synthesized through reactions involving amines and acyl chlorides or similar reactants, and they exhibit a range of biological activities and physical properties .
Synthesis Analysis
The synthesis of propanamide derivatives typically involves an amine exchange reaction or a reaction between an amine and an acyl chloride. For example, N-(2-chlorophenyl)-(1-propanamide) was synthesized using a standard method and purified by repeated crystallization . Similarly, other derivatives such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide and N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide were synthesized with high yield through reactions involving corresponding amines and acyl chlorides . These methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of propanamide derivatives is characterized using various spectroscopic techniques. For instance, N-(2-chlorophenyl)-(1-propanamide) was characterized by UV-Vis, IR, NMR, and powder XRD techniques . These techniques help determine the molecular structure and confirm the successful synthesis of the desired compounds. The molecular structure of the compound "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" would likely be analyzed similarly to ensure the correct substitution pattern and molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can vary depending on the substituents attached to the propanamide moiety. The papers provided do not detail specific chemical reactions involving these compounds, but they do mention the synthesis and characterization of various derivatives . The compound may undergo similar reactions as other propanamide derivatives, such as amine exchange or reactions with electrophiles or nucleophiles at different positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structure. For example, single crystals of N-(2-chlorophenyl)-(1-propanamide) were grown by the slow evaporation technique, indicating its ability to form well-defined crystals suitable for X-ray diffraction studies . The herbicidal activity of certain propanamide derivatives has also been reported, suggesting potential applications in agriculture . The physical properties such as solubility, melting point, and crystal structure, as well as chemical properties like reactivity and biological activity, would need to be determined for "N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide" through experimental studies.
科学研究应用
Luminescent Agents and Imaging
3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium has been identified as a thiol-reactive luminescent agent. It demonstrates a long luminescence lifetime and a large Stokes shift. This compound accumulates in mitochondria, marking its first application as a 3MLCT (Metal-to-Ligand Charge Transfer) luminescent agent for specific targeting in biological imaging. This application underscores the potential for related compounds in enhancing fluorescence microscopy and targeting specific cellular components for research purposes (Amoroso et al., 2008).
Electrochemical Synthesis
Mesoporous nitrogen-doped carbon derived from ionic liquids including similar compounds has been reported as a highly active, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This demonstrates the potential of N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide related structures in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).
Environmental and Herbicide Studies
The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka have been studied, examining concentrations in soil, water, and plant tissues. This research provides insights into the environmental impact and dynamics of similar compounds used as herbicides, highlighting their potential effects on ecosystems and human health through the accumulation in edible plants (Perera et al., 1999).
Photocatalytic Degradation
The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and other anilides has been studied in water under UV-A and solar light. These findings are relevant to environmental cleanup efforts, demonstrating the potential of photocatalytic methods to degrade hazardous compounds, leading to mineralization and the removal of toxic residues from water sources (Sturini et al., 1997).
Organic Nonlinear Optical Materials
Research on N-(2-Chlorophenyl)-(1-Propanamide) as an organic electro-optic and nonlinear optical material shows the potential of structurally similar compounds in photonics. These materials have been synthesized, purified, and characterized, demonstrating capabilities in second harmonic generation, a critical function in the development of optical technologies (Prabhu et al., 2001).
安全和危害
This involves discussing the safety precautions that need to be taken when handling the compound. It includes the compound’s toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions. It could include potential applications of the compound, improvements to its synthesis, or further studies into its properties.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-18-4-1-5-19(22)17(18)6-7-20(26)25-11-14-9-16(13-24-10-14)15-3-2-8-23-12-15/h1-5,8-10,12-13H,6-7,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPLRJVMAPJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
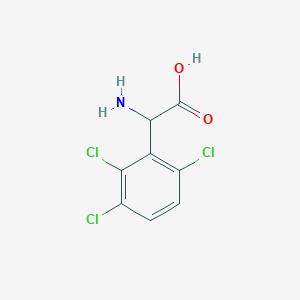
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
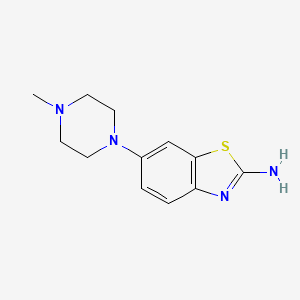
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
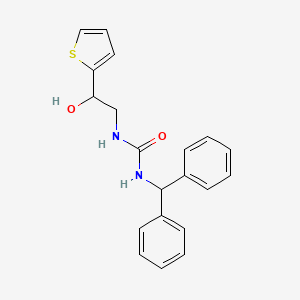
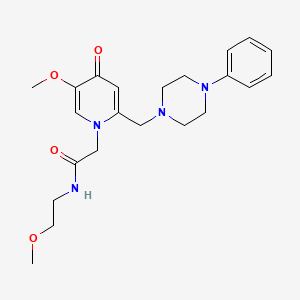
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
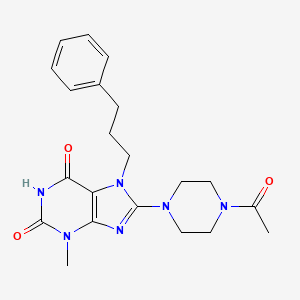
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)
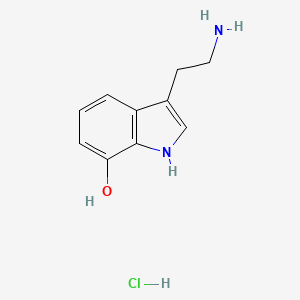
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)